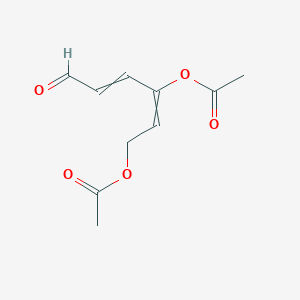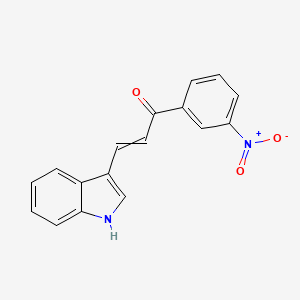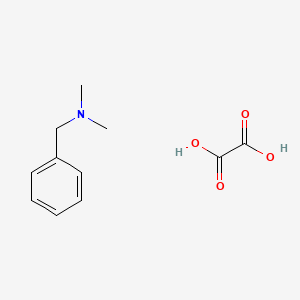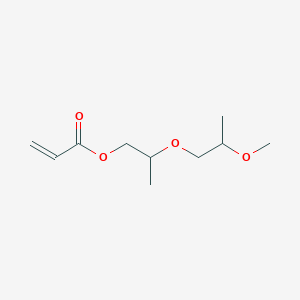![molecular formula C17H25NO3 B14269901 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one CAS No. 183014-29-1](/img/structure/B14269901.png)
1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a hydroxypropoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one typically involves multiple steps, starting with the preparation of the hydroxypropoxyphenyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the final product. Key steps include:
Formation of the hydroxypropoxyphenyl intermediate: This can be achieved through the reaction of a phenol derivative with an epoxide, such as glycidol, under basic conditions.
Reaction with piperidine: The intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as a Lewis acid, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted by nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and piperidine groups play crucial roles in binding to these targets, potentially modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
- 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone
- 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]butan-1-one
Comparison: Compared to its analogs, 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one may exhibit unique properties due to the specific length of its carbon chain, which can influence its reactivity and binding affinity. Its unique structure allows for specific interactions that may not be possible with shorter or longer chain analogs.
Propriétés
Numéro CAS |
183014-29-1 |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
1-[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C17H25NO3/c1-2-16(20)15-8-4-5-9-17(15)21-13-14(19)12-18-10-6-3-7-11-18/h4-5,8-9,14,19H,2-3,6-7,10-13H2,1H3 |
Clé InChI |
PWRSYYZDBDKVDF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=CC=C1OCC(CN2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)

![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)


![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)


